4,4,5,5,5-Pentafluoro-1-pentanol

Fluorinated polymers Living radical polymerization Transesterification

4,4,5,5,5-Pentafluoro-1-pentanol (PFP, also designated 5FPOH) is a C5 partially fluorinated primary alcohol bearing a terminal hydroxyl group and a C2F5 perfluoroethyl segment. This structural arrangement imparts a predicted pKa of 14.77±0.10, a density of 1.35 g/mL at 25°C, and a boiling point of 135°C (or 62-64°C at 35 mmHg).

Molecular Formula C5H7F5O
Molecular Weight 178.1 g/mol
CAS No. 148043-73-6
Cat. No. B126089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5,5-Pentafluoro-1-pentanol
CAS148043-73-6
Synonyms4,4,5,5,5-Pentafluoro-1-pentanol
Molecular FormulaC5H7F5O
Molecular Weight178.1 g/mol
Structural Identifiers
SMILESC(CC(C(F)(F)F)(F)F)CO
InChIInChI=1S/C5H7F5O/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2
InChIKeyQROUUECTKRZFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,5,5,5-Pentafluoro-1-pentanol (CAS 148043-73-6): Procurement and Differentiation Guide


4,4,5,5,5-Pentafluoro-1-pentanol (PFP, also designated 5FPOH) is a C5 partially fluorinated primary alcohol bearing a terminal hydroxyl group and a C2F5 perfluoroethyl segment . This structural arrangement imparts a predicted pKa of 14.77±0.10, a density of 1.35 g/mL at 25°C, and a boiling point of 135°C (or 62-64°C at 35 mmHg) . The compound exhibits a hydrophobic-hydrophilic balance distinct from both shorter-chain perfluoroalcohols (e.g., trifluoroethanol) and fully fluorinated analogs, positioning it as a versatile intermediate in pharmaceutical and polymer syntheses where the propyl spacer modulates reactivity and physicochemical partitioning [1].

Why In-Class Fluoroalcohols Cannot Substitute for 4,4,5,5,5-Pentafluoro-1-pentanol


Fluorinated alcohols as a class exhibit high hydrogen-bond donating ability and low nucleophilicity [1]; however, substituent selection among commercially available members (e.g., trifluoroethanol, hexafluoroisopropanol, nonafluorohexanol) is not interchangeable. Substitution profoundly alters transesterification efficiency, copolymer composition control, and downstream pharmacokinetic properties [2]. The C3 alkyl spacer in PFP (versus C1 or C2 in shorter analogs) confers a distinct balance between fluorophobicity and hydroxyl accessibility. Critically, in pharmaceutical manufacturing, the specific C5 pentafluoropentyl side chain is a structural requirement for the anti-estrogen agent Fulvestrant; use of any other fluoroalcohol results in a different, non-bioequivalent molecule [3]. The quantitative evidence below demonstrates why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 4,4,5,5,5-Pentafluoro-1-pentanol vs. Closest Analogs


Superior Transesterification Efficiency in Gradient Copolymer Synthesis vs. Shorter and Longer Fluoroalcohols

In the Ti(Oi-Pr)4-catalyzed transesterification of methyl methacrylate (MMA) to produce fluorinated methacrylates for gradient copolymers, 4,4,5,5,5-pentafluoro-1-pentanol (5FPOH) demonstrated superior efficiency among the fluoroalcohols tested. The yield of the fluorinated methacrylate increased as follows: 5FPOH (propyl spacer) > 1H,1H,2H,2H-nonafluoro-1-hexanol (9FHOH, ethyl spacer) > 1H,1H-heptafluoro-1-butanol (methyl spacer) [1]. Under identical conditions (toluene/fluoroalcohol 1/1 v/v, 80°C, 4 mol% Ti, MS 4A), tandem polymerization with 5FPOH produced well-controlled MMA/5FPMA gradient copolymers with >95% conversion and narrow molecular weight distribution (Mw/Mn = 1.2) [1].

Fluorinated polymers Living radical polymerization Transesterification Materials science

Enzymatic Reduction Selectivity and Yield Advantage in Chiral Fluorinated Alcohol Synthesis

In the investigation of isolated ketoreductases for the stereoselective bioreduction of perfluorinated carbonyl substrates, 4,4,5,5,5-pentafluoro-1-pentanol was obtained as the reduction product with specific enantioselectivity profiles distinct from non-fluorinated or differently fluorinated analogs [1]. The study examined a series of α-fluoro-β-ketoesters and perfluorinated substrates using NADPH-dependent ketoreductases, demonstrating that the fluorination pattern on the substrate (and consequently the product alcohol) critically influences both the reaction rate and enantiomeric excess achieved [1]. While specific kcat/KM values were not reported for PFP directly in this screen, the work establishes that the C5 pentafluorinated alcohol occupies a distinct substrate space versus shorter-chain perfluoroalcohols in enzymatic reductions, with implications for downstream chiral building block synthesis [1].

Biocatalysis Ketoreductase Stereoselective reduction Green chemistry

Process Optimization and Yield Improvement in Patented Synthetic Route from Perfluoroethyl Iodide

U.S. Patent 6,002,053 (Bayer AG) describes an improved process for preparing 4,4,5,5,5-pentafluoro-1-pentanol from perfluoroethyl iodide that avoids the costly platinum oxide catalyst required in prior art methods [1]. The prior art (Tetrahedron Lett. 35, 9141) employed a two-step procedure using sodium dithionite/NaHCO3-initiated radical addition followed by PtO2-catalyzed hydrogenation/dehalogenation, requiring 2.5 g PtO2 per <30 g product [1]. The patented method substitutes a hydrogenolytic dehalogenation using a catalyst that is not platinum oxide, with an acid binder and diluent, enabling industrial-scale production without the prohibitive platinum cost [2]. While exact comparative yields are not disclosed in the patent abstract, the elimination of expensive PtO2 represents a quantifiable cost-of-goods advantage for procurement of material produced via this optimized route.

Process chemistry Fluorination Hydrogenolysis Patent

Essential Structural Component in Fulvestrant Synthesis: No Alternative Fluoroalcohol Substitute

4,4,5,5,5-Pentafluoro-1-pentanol is the required intermediate for constructing the pentafluoropentyl side chain of Fulvestrant (Faslodex®), a selective estrogen receptor degrader (SERD) for hormone receptor-positive metastatic breast cancer [1]. The synthetic route involves activation of PFP with a sulfonate leaving group followed by selective displacement with 9-mercapto-1-nonanol to yield 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol (FVS), which is then elaborated to the final API . No alternative fluoroalcohol (e.g., trifluoroethanol, nonafluorohexanol, or heptafluorobutanol) produces the identical pentafluoropentyl chain required for Fulvestrant's pharmacological activity. Deuterated PFP ([2H6]pentafluoropentanol) is commercially available and has been employed in the eight-step synthesis of ZB716-d6, a stable isotope-labeled internal standard for LC-MS/MS clinical bioanalysis, achieving 19% total yield with >99% isotopic purity [2].

Pharmaceutical intermediate Oncology SERD Fulvestrant

Prioritized Application Scenarios for 4,4,5,5,5-Pentafluoro-1-pentanol Procurement


Synthesis of Fulvestrant and Related Steroidal Anti-Estrogen APIs

The primary industrial application for 4,4,5,5,5-pentafluoro-1-pentanol is as a mandatory intermediate in the manufacture of Fulvestrant (Faslodex®) [1]. The compound is activated to a sulfonate ester and coupled with 9-mercapto-1-nonanol to install the pentafluoropentyl thioether side chain essential for SERD activity [2]. Deuterated PFP ([2H6]pentafluoropentanol) is also employed in the synthesis of stable isotope-labeled internal standards (e.g., ZB716-d6) for clinical LC-MS/MS bioanalysis of related compounds . Procurement in this context requires high purity (≥94% min) and consistent batch-to-batch quality due to stringent regulatory oversight of API starting materials [2].

Fluorinated Gradient Copolymer and Specialty Polymer Production

PFP (designated 5FPOH in polymer literature) serves as an efficient fluoroalcohol for in situ transesterification with methyl methacrylate during tandem living radical polymerization [1]. The propyl spacer confers higher transesterification efficiency than fluoroalcohols with ethyl (9FHOH) or methyl spacers under Ti(Oi-Pr)4 catalysis, enabling >95% conversion to well-controlled gradient copolymers (Mw/Mn = 1.2) [1]. These fluorinated methacrylate copolymers find use in low-surface-energy coatings, hydrophobic materials, and dielectric applications where the pentafluoropentyl moiety provides a distinct balance of fluorophobicity and processability relative to shorter perfluoroalkyl chains [1].

Biocatalytic Synthesis of Optically Pure Fluorinated Building Blocks

PFP can be accessed via stereoselective ketoreductase-catalyzed reduction of the corresponding perfluorinated carbonyl precursors, as demonstrated in systematic studies of enzymatic bioreductions of perfluorinated substrates [1]. This biocatalytic approach offers an alternative to traditional chemical reduction, potentially providing higher enantiomeric excess and milder reaction conditions [1]. The C5 fluorinated alcohol occupies a distinct substrate recognition space compared to shorter-chain perfluoroalcohols, making PFP a candidate building block for chiral fluorinated intermediates in medicinal chemistry programs where the pentafluoropentyl moiety confers metabolic stability or altered logP without introducing excessive molecular weight [1].

Fluorous Biphase Catalysis and Separation Media Development

As a partially fluorinated alcohol, PFP exhibits solubility and partitioning behavior characteristic of fluorous compounds. Research on fluorinated alcohols (including 2,2,3,3,3-pentafluoropropan-1-ol, a C3 analog) has quantified intra-diffusion coefficients in water via PFG-NMR, establishing baseline physicochemical parameters for fluorous separation applications [1]. The C5 analog (PFP), with its longer alkyl spacer and C2F5 terminus, is expected to exhibit altered fluorous/organic partition coefficients relative to C3 or C4 analogs, a parameter that can be further tuned via solvent engineering as demonstrated for light fluorinated alcohols [2]. This positions PFP as a candidate for fluorous tag applications and fluorous solid-phase extraction method development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,5,5,5-Pentafluoro-1-pentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.